molecular formula C24H22N6O2 B2419318 N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902949-00-2

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2419318
CAS RN: 902949-00-2
M. Wt: 426.48
InChI Key: QFUTXQHSYMXCDH-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazolin-2-amine class . It has been synthesized and evaluated for its biological activities . The compound is related to the phenethylamines, which are a group of compounds with various biological activities .


Synthesis Analysis

The compound was synthesized by a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular formula of the compound is C28H31N7O3S . It has an average mass of 545.656 Da and a monoisotopic mass of 545.220886 Da .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving nucleophilic substitution and the use of anthranilic acid as a starting material . Further details about the specific reactions involved in the synthesis of this compound are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHNOS and an average mass of 545.656 Da . Other physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the retrieved sources.

properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-31-18-9-10-21(32-2)16(14-18)11-13-26-24-27-20-8-4-3-7-19(20)23-28-22(29-30(23)24)17-6-5-12-25-15-17/h3-10,12,14-15H,11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUTXQHSYMXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

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